tert-Butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
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Overview
Description
tert-Butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate: is a complex organic compound that features a tert-butyl group, a dioxaborolane ring, and a benzoxazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate typically involves multiple stepsThe reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzoxazepine derivatives .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing biological pathways and mechanisms .
Medicine: In medicinal chemistry, tert-butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound can be used in the production of advanced materials and as a precursor for the synthesis of functionalized polymers and other high-value chemicals .
Mechanism of Action
The mechanism of action of tert-butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate involves its interaction with specific molecular targets. The dioxaborolane ring can participate in boron-mediated reactions, while the benzoxazepine core can interact with various biological receptors. These interactions can modulate biological pathways and lead to specific physiological effects .
Comparison with Similar Compounds
- tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[4H-1,3-benzodioxine-2,4’-piperidine]-1’-carboxylate
- tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
- tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate
Uniqueness: The uniqueness of tert-butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate lies in its combination of a benzoxazepine core with a dioxaborolane ring.
Properties
Molecular Formula |
C20H30BNO5 |
---|---|
Molecular Weight |
375.3 g/mol |
IUPAC Name |
tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate |
InChI |
InChI=1S/C20H30BNO5/c1-18(2,3)25-17(23)22-11-12-24-16-10-8-9-15(14(16)13-22)21-26-19(4,5)20(6,7)27-21/h8-10H,11-13H2,1-7H3 |
InChI Key |
NVVCCDOOZZLWFX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CN(CCOC3=CC=C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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